molecular formula ClFS2 B12567434 Sulfurothious chloride fluoride CAS No. 288370-46-7

Sulfurothious chloride fluoride

Cat. No.: B12567434
CAS No.: 288370-46-7
M. Wt: 118.6 g/mol
InChI Key: SWWQLAYPTKRVHO-UHFFFAOYSA-N
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Description

Sulfuryl chloride fluoride (ClFO₂S) is a halogenated sulfur compound characterized by the presence of both chlorine and fluorine atoms bonded to a sulfuryl (SO₂) group. With a molecular weight of 118.52 g/mol and a density of 1.623 g/cm³ at 0°C, it exists as a clear, colorless to light yellow liquid with a boiling point of 7.1°C and a melting point of -124.7°C . Its structure combines the electronegativity of fluorine and the leaving-group propensity of chlorine, making it a versatile intermediate in organic synthesis and fluorination reactions. The compound is also known by synonyms such as Chlorosulfonyl fluoride and Fluorosulfuryl chloride (CAS: 13637-84-8) .

Properties

CAS No.

288370-46-7

Molecular Formula

ClFS2

Molecular Weight

118.6 g/mol

IUPAC Name

chloro-fluoro-sulfanylidene-λ4-sulfane

InChI

InChI=1S/ClFS2/c1-4(2)3

InChI Key

SWWQLAYPTKRVHO-UHFFFAOYSA-N

Canonical SMILES

FS(=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfurothious chloride fluoride typically involves the reaction of sulfur-containing precursors with chlorine and fluorine sources. One common method is the direct fluorination of sulfur chlorides using fluorinating agents such as sulfuryl fluoride (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. This method is favored due to its efficiency and the availability of sulfuryl fluoride as a reagent. The process involves the careful handling of reactive gases and the use of specialized equipment to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions

Sulfurothious chloride fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which sulfurothious chloride fluoride exerts its effects involves its interaction with molecular targets through its reactive sulfur, chlorine, and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic attack on the sulfur or halogen atoms, leading to various downstream effects .

Comparison with Similar Compounds

Sulfuryl Chloride (SO₂Cl₂)

Molecular Formula : SO₂Cl₂
Molecular Weight : 134.96 g/mol
Boiling Point : 69°C
Melting Point : -54.1°C
Density : 1.67 g/cm³
Key Properties :

  • A colorless liquid with a pungent odor, widely used as a chlorinating and sulfonating agent in organic chemistry .
  • Reacts vigorously with water to release HCl and SO₂ gas.
  • Less volatile than sulfuryl chloride fluoride due to its higher molecular weight and stronger intermolecular forces .

Comparison :

  • Reactivity : Sulfuryl chloride primarily participates in chlorination reactions (e.g., converting alcohols to alkyl chlorides), while sulfuryl chloride fluoride may enable dual halogenation (Cl/F substitution) due to its mixed halogen composition.
  • Volatility : Sulfuryl chloride fluoride’s lower boiling point (7.1°C vs. 69°C) indicates higher volatility, necessitating specialized handling .

Thionyl Chloride (SOCl₂)

Molecular Formula : SOCl₂
Molecular Weight : 118.97 g/mol
Boiling Point : 79°C
Melting Point : -105°C
Density : 1.64 g/cm³
Key Properties :

  • A colorless to pale yellow liquid, extensively used to convert carboxylic acids to acid chlorides and alcohols to alkyl chlorides .
  • Decomposes in water to produce HCl and SO₂.

Comparison :

  • Structural Differences : Thionyl chloride features a single sulfur-oxygen double bond (S=O) and two Cl atoms, whereas sulfuryl chloride fluoride contains a sulfuryl group (SO₂) with one Cl and one F atom.
  • Applications : Thionyl chloride is less versatile in fluorination chemistry due to the absence of fluorine .

Chlorosulfonic Acid (HSO₃Cl)

Molecular Formula : HSO₃Cl
Molecular Weight : 116.52 g/mol
Boiling Point : 158°C
Melting Point : -80°C
Key Properties :

  • A strong sulfonating agent used in dye and detergent manufacturing.
  • Highly corrosive and reacts exothermically with water .

Comparison :

  • Acidity : Chlorosulfonic acid’s protonated -SO₃H group confers strong acidity, unlike sulfuryl chloride fluoride’s neutral halogenated structure.
  • Thermal Stability : Sulfuryl chloride fluoride’s lower boiling point (7.1°C vs. 158°C) reflects weaker intermolecular forces .

Sulfuryl Fluoride (SO₂F₂)

Molecular Formula : SO₂F₂
Molecular Weight : 102.06 g/mol
Boiling Point : -55°C (sublimes)
Key Properties :

  • A gas at room temperature, used as a fumigant and in synthesizing fluorinated compounds.

Comparison :

  • Physical State : Sulfuryl fluoride’s gaseous state contrasts with the liquid state of sulfuryl chloride fluoride, highlighting the latter’s applicability in liquid-phase reactions .

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